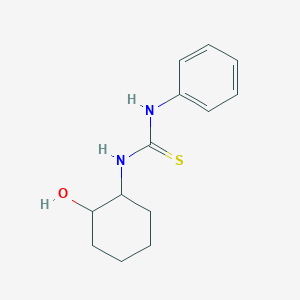![molecular formula C24H22N4O3S B11989102 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide is a complex organic compound with the molecular formula C30H27N3O3S. This compound is notable for its unique structure, which includes a pyridine ring substituted with tert-butyl, cyano, and phenyl groups, as well as a nitrophenyl acetamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, cyano, and phenyl groups are introduced through various substitution reactions.
Thioether Formation: The pyridine derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the nitrophenyl acetamide moiety is introduced through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-tert-butyl-3-cyano-4-phenyl-pyridin-2-ylsulfanyl)-N,N-diphenyl-acetamide
- tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate
Uniqueness
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C24H22N4O3S |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H22N4O3S/c1-24(2,3)21-13-19(16-7-5-4-6-8-16)20(14-25)23(27-21)32-15-22(29)26-17-9-11-18(12-10-17)28(30)31/h4-13H,15H2,1-3H3,(H,26,29) |
Clé InChI |
RBAMBOLZZZFSQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-hydroxy-4-oxo-1-propylquinoline-3-carbonyl)amino]benzoate](/img/structure/B11989022.png)
![6-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B11989034.png)

![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol](/img/structure/B11989042.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11989053.png)
![Methyl 2-({[2,2,2-trichloro-1-(octanoylamino)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11989056.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide](/img/structure/B11989059.png)

![9-Bromo-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989085.png)
![3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol]](/img/structure/B11989088.png)

![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11989096.png)
![Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-](/img/structure/B11989107.png)
